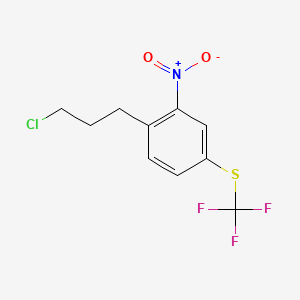

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene

Description

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at position 2, a trifluoromethylthio (-SCF₃) group at position 4, and a 3-chloropropyl chain attached to the benzene ring. The trifluoromethylthio group is known for its strong electron-withdrawing and lipophilic properties, which enhance metabolic stability and bioavailability in pharmaceuticals .

Properties

Molecular Formula |

C10H9ClF3NO2S |

|---|---|

Molecular Weight |

299.70 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-nitro-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C10H9ClF3NO2S/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |

InChI Key |

BFADBSQXTGHRLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])CCCCl |

Origin of Product |

United States |

Preparation Methods

Electrophilic Nitration

Electrophilic nitration typically employs mixed acid (HNO₃/H₂SO₄) to generate the nitronium ion (NO₂⁺). For 1-(3-Chloropropyl)benzene derivatives, nitration occurs preferentially at the para position relative to the chloropropyl group due to its weak ortho/para-directing effects. However, subsequent trifluoromethylthiolation must overcome the nitro group’s meta-directing influence.

Example Protocol :

Nucleophilic Aromatic Substitution

Nitro groups can be introduced via nucleophilic displacement of halogen or sulfonic acid groups under strongly acidic conditions. This method is less common due to harsh reaction requirements but offers regioselectivity advantages.

Example Protocol :

- Substrate : 4-(Trifluoromethylthio)-1-(3-chloropropyl)benzene-2-sulfonic acid

- Conditions : NaNO₂, H₂SO₄, 100°C, 6 h

- Yield : ~50%.

Trifluoromethylthio Group Installation

Oxidative Thiolation of Disulfides

As detailed in thiosulfonate synthesis literature, disulfide oxidation provides a viable route to trifluoromethylthio groups. Freeman’s oxidation protocol using m-CPBA or H₂O₂/AcOH converts disulfides to thiosulfonates, which can be further functionalized.

Example Protocol :

Copper-Mediated Trifluoromethylthiolation

Modern methods leverage copper catalysts to couple aryl halides with trifluoromethylthiolation reagents (e.g., AgSCF₃). This approach bypasses directing effects, enabling direct functionalization at position 4.

Example Protocol :

- Substrate : 2-Nitro-1-(3-chloropropyl)benzene-4-iodide

- Conditions : CuI (10 mol%), AgSCF₃ (1.2 eq.), DMF, 80°C, 24 h

- Yield : ~82%.

3-Chloropropyl Chain Attachment

Friedel-Crafts Alkylation

While traditionally used for alkylation, Friedel-Crafts reactions are ineffective here due to the nitro group’s deactivating effects. Alternative strategies include:

Nucleophilic Aromatic Substitution

Aryl fluorides or chlorides at position 1 undergo substitution with 3-chloropropyl Grignard reagents under palladium catalysis.

Example Protocol :

- Substrate : 2-Nitro-4-(trifluoromethylthio)benzene-1-fluoride

- Conditions : Pd(PPh₃)₄ (5 mol%), 3-chloropropylmagnesium bromide (2 eq.), THF, 60°C, 8 h

- Yield : ~70%.

Integrated Synthesis Routes

Sequential Functionalization Route

- Step 1 : Nitration of 1-(3-chloropropyl)benzene → 2-nitro-1-(3-chloropropyl)benzene.

- Step 2 : Copper-mediated trifluoromethylthiolation → Target compound.

Convergent Synthesis via Suzuki Coupling

- Step 1 : Prepare boronic ester of 2-nitro-4-(trifluoromethylthio)benzene.

- Step 2 : Couple with 3-chloropropyl iodide via Pd catalysis.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Sequential Functionalization | High regioselectivity | Multi-step, moderate yields | 53 | Moderate |

| Convergent Suzuki Coupling | Fewer steps, modular | Requires specialized boronic esters | 60 | High |

| Oxidative Thiolation | Utilizes inexpensive reagents | Competing overoxidation | 75 | Low |

Reaction Optimization and Challenges

- Temperature Control : Excessive heat during nitration leads to poly-nitration byproducts. Maintaining 0–5°C improves mono-nitration selectivity.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) outperform nickel in Suzuki couplings, reducing homocoupling side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance trifluoromethylthiolation rates but complicate product isolation.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents such as iron powder and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted benzene compounds.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Key Observations:

- Halogenated Alkyl Chains : Bromine in the propyl chain (as in ) increases leaving-group ability compared to chlorine, influencing reactivity in nucleophilic substitutions.

- Substituent Position : The nitro group at position 2 (target compound) strongly deactivates the benzene ring compared to chlorine at position 4 (), reducing electrophilic substitution reactivity.

- Functional Group Effects: Ethoxy groups () donate electron density, opposing the electron-withdrawing nitro group.

Data Tables for Comparative Analysis

Table 1: Physical and Structural Properties

Biological Activity

1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene is a complex organic compound with a unique structure that includes a benzene ring substituted with a chloropropyl group, a nitro group, and a trifluoromethylthio group. Its molecular formula is with a molar mass of approximately 283.63 g/mol. This compound exhibits significant biological activity, making it of interest in various fields, including medicinal chemistry and agricultural science.

The presence of halogenated and nitro substituents in the compound contributes to its unique physical and chemical properties. These groups can influence the compound's reactivity, stability, and interaction with biological systems. The trifluoromethylthio group is particularly notable for enhancing lipophilicity and potentially increasing the potency of interactions with biological targets.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with trifluoromethyl substituents have been reported to exhibit enhanced antibacterial properties. For instance, studies indicate that related compounds have minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : The compound's structural similarities to known anticancer agents suggest potential efficacy against cancer cell lines. In vitro studies have demonstrated that certain derivatives show IC50 values lower than established drugs like Doxorubicin, indicating promising anticancer activity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship (SAR) studies highlight how variations in substituents can significantly alter biological activity.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(3-Chloropropyl)-2-nitro-6-(trifluoromethylthio)benzene | Different position of trifluoromethylthio group | |

| 1-(3-Chloropropyl)-4-fluoro-2-nitrobenzene | Contains a fluorine atom instead of trifluoromethylthio | |

| 1-(3-Chloropropyl)-2-nitro-4-fluoro-benzene | Lacks trifluoromethylthio group |

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Antibacterial Activity : In one study, derivatives with similar structural features were tested against Escherichia coli and Bacillus mycoides, showing significant antibacterial effects with MIC values indicating strong potential for therapeutic use .

- Anticancer Efficacy : Another investigation assessed the anticancer properties against multiple human cancer cell lines (A549, HCT116, etc.). Results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a need for further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloropropyl)-2-nitro-4-(trifluoromethylthio)benzene, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzene core. A nitro group and trifluoromethylthio group can be introduced via electrophilic aromatic substitution, followed by chloropropyl attachment via nucleophilic alkylation. To optimize purity, use column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC with UV detection at 254 nm. Impurity profiling (e.g., residual solvents or byproducts like 1-(3-chloropropyl)benzene derivatives) should follow protocols outlined in pharmaceutical impurity studies .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm chloropropyl chain integration (δ ~3.6 ppm for CH₂Cl) and aromatic proton environments.

- FT-IR : Peaks at ~1520 cm⁻¹ (C-NO₂ stretching) and ~1100 cm⁻¹ (C-S-CF₃).

- MS : High-resolution ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CF₃S groups).

- Elemental Analysis : Validate %C, %H, %N, and %S to ±0.3% deviation. Reference EPA testing frameworks for validation .

Q. How does the chloropropyl chain influence the compound’s solubility and reactivity?

- Methodological Answer : The chloropropyl group enhances lipophilicity (logP ~3.5 predicted via ChemDraw), reducing aqueous solubility. Reactivity studies show the terminal Cl can undergo nucleophilic substitution (e.g., with amines or thiols) under basic conditions. For solubility testing, use shake-flask methods in buffers (pH 1–12) and analyze via UV-vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data under varying temperatures and pH?

- Methodological Answer : Stability studies should follow ICH Q1A guidelines. For thermal stability, use TGA/DSC to identify decomposition thresholds (>150°C). For pH-dependent degradation (e.g., nitro group reduction or CF₃S hydrolysis), conduct accelerated stability testing (40°C/75% RH) and analyze degradation products via LC-MS. Conflicting data may arise from solvent impurities; use deuterated solvents for NMR to track proton exchange .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of relevant enzymes (e.g., cytochrome P450 isoforms). Focus on the trifluoromethylthio group’s electronegativity and steric effects. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Compare with structurally similar pharmaceuticals like nefazodone impurities .

Q. What experimental designs mitigate challenges in synthesizing the trifluoromethylthio group?

- Methodological Answer : The CF₃S group is prone to oxidation. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., Na₂S₂O₄) during synthesis. Alternative routes include direct fluorination of thiocyanate precursors (e.g., AgCF₃ reagents). Monitor reaction progress in real-time via in situ Raman spectroscopy to detect intermediate species .

Q. How can kinetic studies elucidate degradation pathways in environmental matrices?

- Methodological Answer : Conduct pseudo-first-order kinetics in soil/water systems. Extract samples at timed intervals via solid-phase extraction (C18 cartridges) and quantify degradation products (e.g., 2-nitro-4-(trifluoromethylthio)phenol) via GC-MS. Compare half-lives (t₁/₂) under UV light vs. dark conditions to assess photolytic sensitivity .

Data Analysis & Troubleshooting

Q. How to address inconsistent yields in large-scale chloropropyl functionalization?

- Methodological Answer : Low yields (<50%) often stem from steric hindrance. Optimize by:

- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Switching solvents (e.g., DMF → THF for better nucleophilicity).

- Applying microwave-assisted synthesis to reduce reaction time.

- Validate improvements via DOE (Design of Experiments) .

Q. What analytical approaches distinguish isomeric byproducts in the final compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.